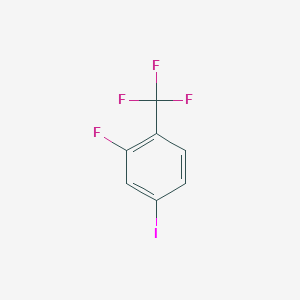

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Beschreibung

Contextualization of Trifluoromethylated Arenes in Synthetic Chemistry

Trifluoromethylated arenes, or benzotrifluorides, are aromatic compounds containing a trifluoromethyl (-CF3) group. The incorporation of a -CF3 group into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com This substituent is known for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. mdpi.comwikipedia.org In the context of drug design, these characteristics can lead to enhanced bioavailability, improved membrane permeability, and stronger binding interactions with biological targets. mdpi.com

The synthesis of these valuable compounds has been an active area of research. Methodologies can be broadly categorized into two approaches: the late-stage introduction of a trifluoromethyl group onto an existing aromatic ring, or the use of pre-trifluoromethylated building blocks in a convergent synthesis. wikipedia.org The latter strategy often relies on versatile synthons like 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, which come equipped with reactive handles for further chemical modification.

Significance of Polyhalogenated Benzene (B151609) Derivatives as Synthetic Building Blocks

Polyhalogenated benzene derivatives are aromatic compounds bearing multiple halogen atoms. Their significance as synthetic building blocks stems from the differential reactivity of the carbon-halogen bonds. The reactivity of halogens in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the trend I > Br > Cl >> F. This reactivity gradient allows for selective and sequential functionalization of the aromatic ring. nih.govnih.gov

By choosing appropriate reaction conditions and catalysts, a chemist can target a specific C-X bond for reaction while leaving others intact. nih.govacs.org For a molecule like this compound, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This enables the selective introduction of a substituent at the 4-position, preserving the fluorine atom for its electronic influence or for subsequent, more forcing transformations. This strategic, site-selective approach is a cornerstone of modern synthetic chemistry, allowing for the efficient and controlled assembly of highly substituted aromatic compounds. nih.gov

Unique Electronic and Steric Effects of Fluoro, Iodo, and Trifluoromethyl Substituents on Aromatic Systems

The chemical behavior of this compound is governed by the interplay of the steric and electronic effects of its three distinct substituents.

Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing substituent, primarily through a strong negative-inductive effect (-I). vaia.comvaia.com It deactivates the benzene ring towards electrophilic aromatic substitution and is a meta-director. vaia.comvaia.com Its steric profile is considered to be of intermediate size. mdpi.com

Iodo Group (-I): Iodine is the least electronegative of the halogens, resulting in a weaker inductive effect. Its large size and the polarizability of its electrons are its most significant features. nih.govacs.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group and the primary site of reactivity in many transition metal-catalyzed reactions. nih.gov

The combination of these three groups on a single benzene ring creates a unique chemical entity. The strong deactivating nature of the -CF3 group significantly lowers the electron density of the aromatic system. The C-I bond provides a highly reactive site for predictable and selective functionalization via cross-coupling chemistry, while the relatively inert C-F bond modulates the electronic properties of the molecule.

Compound Data

Below are interactive tables detailing the properties of this compound.

Identifier and Property Data for this compound

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-fluoro-1-iodo-4-(trifluoromethyl)benzene | |

| CAS Number | 132554-73-5 | |

| Molecular Formula | C7H3F4I | achmem.com |

| Molecular Weight | 290.0 g/mol | achmem.com |

| Physical Form | Liquid | |

| InChI Key | VQJMGRSHTFVCQE-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWCGXNDYZNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372002 | |

| Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-53-6 | |

| Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformation Pathways

Oxidative Addition Processes in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the oxidative addition of the aryl halide to the metal center is a critical elementary step. For 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, the carbon-iodine bond is the primary site for oxidative addition due to its lower bond dissociation energy compared to the carbon-fluorine and carbon-hydrogen bonds.

The mechanism of oxidative addition of aryl halides to low-valent transition metal centers, such as Pd(0) or Ni(0), can proceed through different pathways, most notably a concerted three-centered addition, a radical pathway involving single-electron transfer (SET), or a halogen atom abstraction mechanism. While direct experimental or computational studies specifically on this compound are not extensively documented in publicly available literature, the electronic nature of the molecule allows for informed predictions. The presence of the strongly electron-withdrawing trifluoromethyl group and the fluorine atom makes the aromatic ring electron-deficient. This electronic characteristic can facilitate an outer-sphere single-electron transfer from the electron-rich metal center to the aryl iodide, generating an aryl radical anion which then expels the iodide anion to form an aryl radical. This radical can then combine with the metal complex. Alternatively, a halogen abstraction mechanism would involve the direct transfer of the iodine atom to the metal center, also forming an aryl radical. Distinguishing between these pathways often requires sophisticated kinetic and computational studies.

The electronic properties of the substituents on the aromatic ring play a significant role in the energetics of the oxidative addition step. Density Functional Theory (DFT) studies on 4-substituted iodobenzenes have shown that electron-withdrawing groups at the para position make the oxidative addition to Pd(0) complexes more exergonic. researchgate.net This is attributed to the stabilization of the resulting Pd(II)-aryl complex. In the case of this compound, both the fluorine and the trifluoromethyl group are strongly electron-withdrawing. The trifluoromethyl group, being para to the iodine, is expected to have a pronounced effect, lowering the energy of the transition state and making the oxidative addition process more favorable.

Table 1: Predicted Influence of Substituents on Oxidative Addition Energetics

| Substituent | Position relative to Iodine | Electronic Effect | Predicted Impact on Oxidative Addition |

|---|---|---|---|

| -CF₃ | para | Strong electron-withdrawing | Favorable, more exergonic |

Regioselectivity in Aryl Functionalization and Substitution Reactions

The presence of multiple, electronically distinct substituents on the benzene (B151609) ring of this compound raises important questions of regioselectivity in functionalization reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orguwindsor.cabaranlab.orgresearchgate.netharvard.edu In this reaction, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For this compound, both the fluorine atom and the trifluoromethyl group can potentially act as directing groups. Fluorine is known to be a potent directing group in ortho-metalation. The trifluoromethyl group is considered a moderate directing group. Given the established hierarchy of directing groups, the fluorine atom at the 2-position would be expected to direct lithiation to the C3 position. Subsequent quenching with an electrophile would lead to the formation of a 1,2,3-trisubstituted benzene derivative.

In metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, the initial oxidative addition occurs selectively at the C-I bond. researchgate.netnih.govnih.gov The subsequent steps of transmetalation and reductive elimination are generally not expected to alter the substitution pattern of the aromatic ring. Therefore, the regioselectivity is primarily determined by the position of the iodine atom. However, the electronic and steric environment created by the ortho-fluorine and para-trifluoromethyl groups can influence the rate and efficiency of the coupling reaction. The steric bulk of the ortho-fluorine is minimal, but its strong inductive effect can influence the electronic properties of the carbon atom attached to palladium, which may affect the rate of subsequent elementary steps in the catalytic cycle.

The electron-deficient nature of the aromatic ring in this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govresearchgate.net In principle, both the fluorine and iodine atoms could act as leaving groups. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a stabilized carbanionic intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups. The trifluoromethyl group at the 4-position is ideally located to stabilize a negative charge at the 1-position (ipso to the trifluoromethyl group) and the 3-position through resonance and inductive effects.

The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic addition step. Therefore, under typical SNAr conditions, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom, leading to the displacement of fluoride (B91410). However, the iodine atom can also be a leaving group, particularly with certain nucleophiles or under different reaction conditions, such as those involving transition metal catalysis.

Table 2: Potential Regiochemical Outcomes in Reactions of this compound

| Reaction Type | Key Reactive Site | Expected Product Type | Controlling Factors |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | C-I bond | 4-substituted-2-fluoro-1-(trifluoromethyl)benzene | Lower C-I bond strength |

| Directed ortho-Metalation | C-H bond at C3 | 3-substituted-2-fluoro-4-iodo-1-(trifluoromethyl)benzene | Directing ability of the ortho-fluorine atom |

Carbon-Fluorine Bond Activation Studies

The activation of the notoriously strong C-F bond is a significant challenge in synthetic chemistry. For polyhalogenated aromatic compounds like this compound, the selective activation of the C-F bond in the presence of a more reactive carbon-iodine (C-I) bond is a subject of intensive research.

Mechanisms of Metal-Catalyzed C-F Bond Activation

While direct studies on this compound are limited, the mechanisms of metal-catalyzed C-F bond activation in analogous polyfluoroaromatic compounds have been extensively investigated. Palladium-catalyzed cross-coupling reactions, for instance, are pivotal in forming new carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism involves the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). In the case of this compound, the C-I bond is significantly weaker and more polarizable than the C-F bond, making it the primary site for oxidative addition in palladium-catalyzed reactions.

However, under specific conditions and with carefully designed catalyst systems, the activation of the C-F bond can be achieved. Mechanistic studies on related fluoroarenes suggest that the oxidative addition of a C-F bond to a metal center is a challenging step due to the high bond dissociation energy. The presence of electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, can facilitate this process by lowering the electron density of the aromatic ring and making the carbon atom more susceptible to nucleophilic attack by the metal.

Computational studies on similar molecules have shown that the transition state for C-F bond activation involves a significant charge transfer from the metal to the aromatic ring. The geometry of the ligand sphere around the metal is also critical in stabilizing this transition state and promoting the cleavage of the C-F bond. While the C-I bond remains the more reactive site for standard cross-coupling reactions, specialized catalytic systems, often involving nickel or palladium with specific phosphine (B1218219) ligands, have been developed to promote the challenging C-F bond activation.

Role of β-Fluorine Elimination in Defluorinative Transformations

β-Fluorine elimination is a key mechanistic step in many defluorinative transformations of organofluorine compounds. This process typically occurs from an organometallic intermediate where a fluorine atom is positioned on the carbon atom beta to the metal center. While this compound itself does not have a β-fluorine in a traditional sense, the concept is highly relevant to the reactivity of the trifluoromethyl group.

The trifluoromethyl group can be considered a source of fluorine for elimination-type reactions. In the context of metal-catalyzed reactions, if an organometallic intermediate is formed where the metal is bonded to the carbon of the trifluoromethyl group (an unlikely but mechanistically conceivable scenario), a subsequent β-fluorine elimination could lead to a difluorocarbene-metal complex. More commonly, defluorinative functionalization of the trifluoromethyl group proceeds through radical or single-electron transfer (SET) pathways, which will be discussed in the subsequent section.

Radical Reactions Involving Halogenated Arenes with Trifluoromethyl Groups

The presence of both an iodine and a fluorine atom, along with a trifluoromethyl group, makes this compound a substrate of interest for radical reactions. The weaker C-I bond is particularly susceptible to homolytic cleavage upon initiation by radical initiators, light, or transition metals.

Upon homolytic cleavage of the C-I bond, an aryl radical, 2-fluoro-4-(trifluoromethyl)phenyl radical, is generated. This highly reactive intermediate can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, or reaction with other radical species.

Furthermore, the trifluoromethyl group itself can be involved in radical transformations. Under photoredox catalysis conditions, for example, trifluoromethylarenes can undergo single-electron reduction to form a radical anion. This species can then fragment, leading to the loss of a fluoride ion and the formation of a difluoromethyl radical. This pathway opens up possibilities for defluorinative functionalization of the trifluoromethyl group. While specific studies on this compound in this context are not widely reported, the general principles of photoredox-catalyzed reactions of trifluoromethylarenes are well-established.

Applications in Complex Molecular Architecture Synthesis

Building Block for Advanced Pharmaceutical Intermediates

A notable example of a structurally similar building block is 2,4-dichloro-3-(trifluoromethyl)aniline, which is a key starting material in the large-scale synthesis of the Notum inhibitor ARUK3001185. nih.govnih.govnih.govrsc.org This potent and selective inhibitor is being investigated for its therapeutic potential in diseases such as Alzheimer's. nih.gov The synthesis of ARUK3001185 involves the conversion of the aniline (B41778) to a triazole derivative, highlighting the importance of the substituted trifluoromethylphenyl core in the final biologically active molecule. nih.govnih.govnih.govrsc.org The iodo-analogue, 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, offers a versatile alternative for creating similar complex pharmaceutical scaffolds through palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comrhhz.netdigitellinc.com These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of diverse drug-like molecules.

| Intermediate | Application | Key Synthesis Step |

| 2,4-dichloro-3-(trifluoromethyl)aniline | Synthesis of Notum inhibitor ARUK3001185 | Formation of a 1-aryl-1H-1,2,3-triazole |

Precursor in Agrochemical Development

The trifluoromethyl group is a common feature in a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Its presence can significantly enhance the efficacy and selectivity of the active ingredient. Fluorinated building blocks are therefore highly sought after in the agrochemical industry.

While specific public domain examples detailing the use of this compound in the synthesis of commercial pesticides are scarce, its structural components are found in various active ingredients. The combination of a trifluoromethyl group and halogen atoms on an aromatic ring is a recurring motif in many successful agrochemicals. The reactivity of the iodine atom in this compound makes it an ideal precursor for introducing this key trifluoromethylphenyl moiety into larger, more complex agrochemical structures through established cross-coupling methodologies.

Role in Functional Materials Science

The unique electronic properties conferred by fluorine and trifluoromethyl substituents make this compound an attractive building block for the synthesis of advanced functional materials.

Fluorinated compounds are widely used in the synthesis of liquid crystals due to their ability to influence properties such as dielectric anisotropy, viscosity, and mesophase behavior. mdpi.com The introduction of a trifluoromethyl group can further enhance these properties. The iodo-substituent on this compound allows for its incorporation into liquid crystalline structures via powerful carbon-carbon bond-forming reactions.

For instance, a similar compound, 3-fluoro-4-iodo-4'-butyl-biphenyl, has been utilized in the synthesis of fluorotolane liquid crystals through a Sonogashira reaction. chemrxiv.org This reaction couples the aryl iodide with a terminal alkyne to create the extended, rigid structures characteristic of liquid crystals. scielo.org.mx This precedent strongly suggests that this compound could be a valuable precursor for a variety of liquid crystalline and optoelectronic materials, where the trifluoromethyl group could impart desirable properties. researchgate.net

| Reaction Type | Application |

| Sonogashira Coupling | Synthesis of tolane-based liquid crystals and conjugated polymers for optoelectronics. |

| Suzuki Coupling | Formation of biphenyl (B1667301) and poly-aryl structures common in liquid crystal cores. researchgate.net |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials can be tuned by modifying the organic linker. The introduction of fluorine atoms into the linkers can influence the framework's structure, porosity, and gas sorption properties. rsc.org

While direct synthesis of MOFs using this compound as a ligand has not been explicitly reported, it can be readily converted into a variety of multitopic ligands. For example, Suzuki or Sonogashira coupling reactions could be employed to attach carboxylic acid or other coordinating groups to the aromatic ring, transforming it into a suitable linker for MOF synthesis. The presence of the fluorine and trifluoromethyl groups on the resulting ligand could lead to MOFs with unique properties, such as enhanced hydrophobicity or specific interactions with guest molecules.

Contributions to Fluorous Synthesis Methodologies

Fluorous synthesis is a technique that utilizes highly fluorinated compounds (fluorous tags) to simplify the purification of reaction products. These fluorous-tagged molecules exhibit unique solubility properties, allowing for their separation from non-fluorous compounds by solid-phase extraction over a fluorous stationary phase or by liquid-liquid extraction with a fluorous solvent. nih.gov

The trifluoromethyl group on this compound makes it a potential starting point for the synthesis of simple fluorous tags. Although it does not possess the long perfluoroalkyl chain typical of most fluorous tags, its fluorine content can be sufficient for certain fluorous separations. More complex fluorous tags could be synthesized by coupling it with perfluoroalkyl-containing molecules via its iodo group. This would allow for the creation of novel fluorous reagents and building blocks for use in this powerful purification methodology.

Utilization in the Synthesis of Biologically Relevant Compounds

Beyond its role in mainstream pharmaceutical development, this compound is a precursor for a variety of other biologically relevant compounds, including enzyme inhibitors. The trifluoromethyl group is known to be a bioisostere for other chemical groups and can play a crucial role in the binding of a molecule to a biological target.

The synthesis of kinase inhibitors, a major class of cancer therapeutics, often involves the use of fluorinated heterocyclic scaffolds. nih.govacs.orged.ac.uk The 2-fluoro-1-(trifluoromethyl)benzene moiety can be incorporated into such scaffolds to modulate their activity and selectivity. The iodo-substituent provides a convenient point for attachment to the rest of the inhibitor molecule through cross-coupling reactions. While specific examples starting from this compound are not prevalent in the literature, the general synthetic strategies for kinase inhibitors frequently employ similar fluorinated aryl halides. nih.govacs.orged.ac.uk

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are indispensable.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Elucidation

The structural assignment of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals information about the aromatic protons on the benzene (B151609) ring. For this compound, three distinct signals are expected in the aromatic region. The chemical shift (δ) of each proton is influenced by the electronic effects of the adjacent substituents (F, I, CF₃). The multiplicity of each signal (e.g., doublet, doublet of doublets) arises from spin-spin coupling with neighboring protons and fluorine atoms, providing crucial data on their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. The presence of the highly electronegative fluorine and trifluoromethyl groups significantly influences the chemical shifts of the carbon atoms in the benzene ring. Carbons directly bonded to these fluorine-containing groups will appear at characteristic downfield shifts. libretexts.orgpressbooks.pub Furthermore, ¹³C-¹⁹F coupling provides additional structural confirmation. Broadband proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon environment. libretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an extremely informative technique for fluorinated compounds. wikipedia.orgbiophysics.org The spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom attached to the ring and another for the trifluoromethyl (CF₃) group. The chemical shifts are highly sensitive to the electronic environment, and coupling between the ring fluorine, the CF₃ group, and adjacent protons (¹H-¹⁹F coupling) provides definitive evidence for the substitution pattern. wikipedia.org

Illustrative NMR data for this compound based on substituent effects and analysis of related compounds is presented below. Actual experimental values may vary.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.9 - 8.1 | d | J(H,H) ≈ 8.5 | H-5 |

| 7.7 - 7.9 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 | |

| 7.4 - 7.6 | d | J(H,F) ≈ 9.0 | H-3 | |

| ¹³C | ~160 (d) | d | ¹J(C,F) ≈ 250 | C-2 |

| ~140 | s | - | C-4 | |

| ~135 | q | ²J(C,F) ≈ 35 | C-1 | |

| ~132 | d | J(C,F) ≈ 8 | C-6 | |

| ~128 | d | J(C,F) ≈ 4 | C-3 | |

| ~123 (q) | q | ¹J(C,F) ≈ 275 | CF₃ | |

| ~95 | s | - | C-5 | |

| ¹⁹F | -60 to -65 | s | - | -CF₃ |

| -110 to -120 | m | - | Ar-F |

Quantitative NMR for Reaction Conversion and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. hw.ac.uk The signal intensity in an NMR spectrum, under appropriate experimental conditions, is directly proportional to the number of nuclei giving rise to that signal. hw.ac.uk

In the synthesis or subsequent reactions of this compound, qNMR can be employed to determine reaction conversion and product yield directly from the crude reaction mixture. ¹⁹F NMR is particularly well-suited for this purpose due to its high sensitivity, wide chemical shift range (which often prevents signal overlap), and the presence of fluorine in both the starting materials and products of many relevant reactions. cmdm.tweurl-pesticides.eu

The process involves adding a known amount of an internal standard (a stable, unreactive compound with a simple ¹⁹F NMR signal that does not overlap with other signals in the mixture) to the NMR sample. By comparing the integral of a product signal to the integral of the internal standard signal, the exact yield can be calculated. This technique offers a rapid and accurate alternative to chromatographic methods for reaction monitoring and optimization. cmdm.tw

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental formula, and to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information that can be used to confirm the identity of the compound and distinguish it from its isomers. GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities.

Table 2: Expected GC-MS Data for this compound

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₇H₃F₄I | - |

| Molecular Weight | 289.99 g/mol | - |

| Molecular Ion (M⁺) | m/z 290 | Confirms the molecular weight of the compound. |

| Key Fragments | m/z 163 ([M-I]⁺) | Loss of the iodine atom. |

| m/z 145 ([M-I-F]⁺ or [M-CF₃]⁺) | Subsequent loss of fluorine or direct loss of trifluoromethyl group. | |

| m/z 114 | Fragment corresponding to iodobenzene (B50100) radical cation. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution MS might identify a molecular ion at m/z 290, HRMS can distinguish the exact mass of C₇H₃F₄I (289.9215) from other potential formulas that might have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key structural features: the aromatic ring and the carbon-fluorine bonds. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region. The most diagnostic peaks for this compound are the strong absorption bands associated with the C-F bonds. The C-F stretch of the single fluorine on the aromatic ring and the multiple C-F stretches of the trifluoromethyl group are expected to produce very strong and intense bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3050 - 3100 | Medium | C-H Stretch | Aromatic Ring |

| 1450 - 1600 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1350 | Strong | C-F Stretch (asymmetric) | Trifluoromethyl (-CF₃) |

| 1100 - 1200 | Very Strong | C-F Stretch (symmetric) | Trifluoromethyl (-CF₃) |

| 1200 - 1250 | Strong | C-F Stretch | Aryl-Fluoride (Ar-F) |

| 800 - 900 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not publicly available at present.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular geometry of this compound, confirming the planarity of the benzene ring and the spatial orientation of its substituents. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (C-I···F or C-I···I), dipole-dipole interactions, and π-stacking, which govern the supramolecular architecture and influence the material's bulk properties.

While data for analogous structures can offer general insights, a direct crystallographic study of this compound is necessary for an accurate and detailed understanding of its solid-state structure.

Table 5.4.1. Crystallographic Data for this compound (Data not available in the reviewed literature)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). The benzene ring possesses characteristic absorption bands, which are influenced by the electronic effects of its substituents.

The fluorine, iodine, and trifluoromethyl groups attached to the benzene ring are expected to act as auxochromes and chromophores, modifying the energy of these electronic transitions. The electron-withdrawing nature of the trifluoromethyl and fluorine groups, combined with the presence of the heavy iodine atom, would likely cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary benzene absorption bands. However, without experimental data, the precise positions and intensities of these absorptions cannot be detailed. A thorough UV-Vis spectral analysis would be required to characterize the specific electronic transition properties of this compound.

Table 5.5.1. Electronic Transition Data for this compound (Data not available in the reviewed literature)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common tool for predicting various molecular properties and is often used in the sub-disciplines outlined below.

Prediction of Electronic and Steric Effects of Substituents

While no specific studies on 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene were found, DFT calculations on other substituted benzenes are routinely used to quantify the electronic (inductive and resonance) and steric effects of substituents like fluorine, iodine, and trifluoromethyl groups. Such studies typically involve the calculation of molecular orbital energies (such as HOMO and LUMO), atomic charges, and electrostatic potential maps to predict how these substituents influence the reactivity and properties of the benzene (B151609) ring.

Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry, particularly DFT, is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of intermediates and the calculation of transition state geometries and activation energies. Research on related trifluoromethylation reactions has utilized these methods to propose and validate reaction mechanisms. However, the application of these techniques to reactions specifically involving this compound as a reactant or product is not documented in the available literature.

Analysis of Molecular Conformations and Intermolecular Interactions

The analysis of molecular conformations and the non-covalent interactions that dictate crystal packing and solution-phase behavior is another area where DFT calculations are highly valuable. Studies on other trifluoromethylated molecules have shown the significant role of the -CF3 group in directing intermolecular interactions, such as hydrogen bonds and halogen bonds. A specific computational analysis of the conformational preferences and potential intermolecular interactions for this compound is currently lacking.

Computational Approaches for Predicting Regioselectivity

Predicting the regioselectivity of reactions on substituted benzenes is a key application of computational chemistry. By modeling the transition states for reactions at different positions on the aromatic ring, chemists can predict the most likely outcome. While general computational tools and models exist for predicting regioselectivity in organic reactions, their specific application to this compound has not been reported.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes to Halogenated Trifluoromethylbenzenes

The synthesis of halogenated trifluoromethylbenzenes is increasingly guided by the principles of green and sustainable chemistry. Future research will likely focus on moving away from harsh reaction conditions and stoichiometric reagents towards more environmentally benign methodologies.

One promising avenue is the expansion of visible-light photoredox catalysis . This technique allows for the activation of substrates under mild conditions, often at room temperature, without the need for high-energy inputs. researchgate.net The use of visible light as a renewable energy source provides a sustainable alternative to traditional heating methods. researchgate.net Furthermore, metal-free approaches, utilizing organic dyes as photocatalysts, are gaining traction to avoid contamination of products with residual heavy metals. researchgate.net

These sustainable approaches aim to reduce the environmental footprint associated with the production of valuable fluorinated building blocks.

Exploration of Underutilized Reactivity Modes for Selective Functionalization

The reactivity of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is dominated by the distinct properties of its substituents. While the iodine atom is a well-established site for cross-coupling reactions, the C-F bond is notoriously robust. Future research is directed towards activating this inert bond for novel functionalizations.

Recent advancements in C-F bond activation catalyzed by transition metals like nickel and palladium are opening new avenues for synthesis. researchgate.netnih.govumass.edu These methods allow for the selective cleavage and functionalization of C-F bonds, providing access to partially fluorinated products that are otherwise difficult to prepare. acs.org The development of specialized ligands plays a crucial role in enhancing the activity and selectivity of these metal catalysts. researchgate.net

Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for generating radical intermediates that can facilitate C-F bond cleavage under mild conditions. acs.org This strategy enables the selective manipulation of trifluoromethyl groups through a radical anion-based mechanism, leading to the formation of difluorobenzylic radicals. nih.govresearchgate.net These reactive intermediates can then be trapped by various reagents to create a diverse array of difluoroalkylaromatic compounds. nih.govresearchgate.net

The table below summarizes key reactivity modes and the catalytic systems being explored.

| Reactivity Mode | Catalytic System | Potential Transformation |

| C-F Bond Activation | Transition Metal Catalysts (Pd, Ni) | Cross-coupling, Hydrodefluorination |

| C-F Bond Cleavage | Visible-Light Photoredox Catalysis | Defluoroalkylation, Hydrodefluorination |

| Selective Functionalization | Organocatalysis | Access to Ar–CF2R and Ar–CF2H substrates |

This table illustrates emerging catalytic strategies for the functionalization of halogenated trifluoromethylbenzenes.

Exploiting these underutilized reactivity modes will significantly expand the synthetic utility of compounds like this compound.

Integration of this compound into Advanced Functional Materials

The incorporation of trifluoromethyl groups and halogen atoms into organic molecules can profoundly influence their physical and electronic properties, making them attractive building blocks for advanced functional materials. nih.gov

In polymer science , trifluoromethyl-substituted aromatics are used to synthesize high-performance polymers such as poly(arylene ether)s. researchgate.net These materials exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures. researchgate.netacs.org The presence of the CF3 group can also enhance solubility in common organic solvents, which is advantageous for processing. nih.gov Furthermore, these fluorinated polymers can be functionalized to create materials with specific properties, such as proton-conducting membranes for fuel cell applications. nih.gov

In the field of organic electronics , halogenation is a key strategy for tuning the properties of organic semiconductors. riken.jpnih.gov The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can lower the HOMO and LUMO energy levels of a molecule, which is crucial for designing n-type materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgnih.gov The substitution pattern on the aromatic ring significantly impacts the electronic and optical properties of the resulting materials. nih.gov

The properties imparted by the trifluoromethyl group are summarized in the table below.

| Property Enhanced | Application Area | Rationale |

| Thermal Stability | High-Performance Polymers | High C-F bond energy |

| Solubility | Polymer Processing | Disruption of polymer chain packing |

| Proton Conductivity | Fuel Cell Membranes | Modification of electronic environment for sulfonation |

| Electron Transport | Organic Electronics (OLEDs, OFETs) | Lowering of LUMO energy levels |

This table highlights the impact of the trifluoromethyl group on material properties and their applications.

Future work will involve the synthesis of novel monomers derived from this compound to create bespoke materials with tailored optical, electronic, and physical properties for next-generation technologies.

Precision Synthesis of Isomers and Regioisomers for Specific Applications

The precise placement of substituents on an aromatic ring is critical, as different isomers of a compound can exhibit vastly different biological activities and material properties. ubc.canih.gov The synthesis of specific regioisomers of halogenated trifluoromethylbenzenes is therefore a key area of research.

For instance, in drug discovery, the specific isomer of a molecule can determine its efficacy and toxicity. ubc.canih.gov Similarly, in materials science, the properties of a polymer or an organic semiconductor are highly dependent on the isomeric purity of the monomer building blocks. nih.govnih.gov The development of synthetic methods that provide high regioselectivity is crucial to avoid costly and difficult separation of isomer mixtures. ubc.ca

Recent breakthroughs include the development of catalysts with specially designed ligands that can direct functionalization to a specific position on a benzene (B151609) ring, such as the meta position, which has traditionally been challenging to achieve selectively. ubc.ca These advanced catalytic systems can functionalize a wide variety of substrates with high selectivity, providing access to previously inaccessible isomers. ubc.ca

The importance of isomeric purity is highlighted by the distinct properties of different isomers.

| Isomer Type | Significance | Research Goal |

| Regioisomers (ortho, meta, para) | Different biological activity, distinct material properties (e.g., electronic, optical). ubc.canih.gov | Development of highly regioselective synthetic methods. |

| Enantiomers (chiral compounds) | Often only one enantiomer is biologically active. nih.gov | Enantioselective synthesis to produce single enantiomers. |

This table outlines the importance of synthesizing specific isomers and the corresponding research objectives.

Future research will focus on creating a toolbox of synthetic methods that allow for the "on-demand" synthesis of any desired isomer of substituted trifluoromethylbenzenes, enabling the systematic study of structure-property relationships and the development of optimized molecules for specific applications. researchgate.netresearchgate.net

Synergistic Approaches Combining Advanced Catalysis and Computational Methods

The integration of computational chemistry with experimental catalysis is a powerful paradigm for accelerating the discovery and optimization of new synthetic methods. Computational tools, particularly Density Functional Theory (DFT), are increasingly used to understand reaction mechanisms, predict reactivity, and design more efficient catalysts.

Computational studies can provide valuable insights into the role of substituents, such as the trifluoromethyl group, on the reactivity of a molecule. For example, DFT calculations can elucidate the electronic effects that govern the regioselectivity of a reaction. This understanding allows chemists to rationally design substrates and catalysts to achieve a desired outcome.

Furthermore, computational modeling can be used to predict the structures and properties of transition states and intermediates in a catalytic cycle. researchgate.net This information is invaluable for identifying rate-determining steps and designing catalysts with lower activation barriers. By combining computational predictions with experimental validation, researchers can significantly reduce the amount of trial-and-error required to develop new catalytic systems.

The synergy between these fields is driving innovation in the synthesis of complex molecules like this compound and its derivatives. This integrated approach promises to deliver more efficient, selective, and sustainable chemical transformations in the future.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or sequential functionalization of a benzene ring. Key steps include:

- Iodination : Direct iodination using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–25°C to ensure regioselectivity .

- Trifluoromethylation : Use of Ruppert-Prakash reagent (TMSCF₃) under copper-mediated conditions to introduce the -CF₃ group .

- Fluorination : Electrophilic fluorination with Selectfluor™ in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization Table :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Iodination | ICl | CH₂Cl₂ | 25 | 72 |

| Trifluoromethylation | TMSCF₃ | DMSO | 80 | 65 |

| Fluorination | Selectfluor™ | DMF | 70 | 58 |

Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound, and what are key spectral signatures?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for -CF₃ (δ ≈ -60 ppm) and aromatic fluorine (δ ≈ -110 ppm) .

- ¹H NMR : Deshielded protons adjacent to electron-withdrawing groups (e.g., -I, -CF₃) show splitting patterns due to coupling with fluorine .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 316 (M⁺) with fragmentation patterns reflecting loss of iodine (127 amu) .

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to iodine’s volatility and potential skin irritation .

- Work in a fume hood to avoid inhalation; store under inert gas (Ar/N₂) to prevent decomposition .

- Neutralize waste with 10% sodium thiosulfate to reduce iodine toxicity before disposal .

Advanced Research Questions

Q. How do electronic effects of the -I, -F, and -CF₃ substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : -CF₃ and -I are meta-directing, but steric hindrance from -CF₃ can dominate, favoring reactions at the para position relative to -F. Computational modeling (DFT) predicts activation energies for competing pathways .

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of -CF₃ and -I facilitates substitution at positions ortho to -F. Use kinetic studies with varying nucleophiles (e.g., NH₃, OH⁻) to map reactivity .

Q. What strategies resolve contradictions in reported biological activity data for halogenated trifluoromethylbenzenes?

- Methodological Answer :

- Variable Protocols : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., IC₅₀ measurements at 24h vs. 48h) may explain discrepancies. Standardize assays using WHO guidelines .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., dehalogenated species) that alter bioactivity .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding affinity with cytochrome P450 isoforms (CYP3A4, CYP2D6). The -CF₃ group shows hydrophobic interactions, while -I may sterically hinder binding .

- MD Simulations : GROMACS simulations (100 ns) reveal stability of halogen bonds between -I and protein backbone amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.